REACTION_SMILES
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[Cl:12][C:13](=[O:14])[c:15]1[cH:16][cH:17][c:18]([Cl:19])[cH:20][cH:21]1.[Cl:23][CH2:24][Cl:25].[ClH:1].[NH2:2][CH:3]([C:4](=[O:5])[O:6][CH3:7])[C:8](=[O:9])[O:10][CH3:11].[OH2:22]>>[NH:2]([CH:3]([C:4](=[O:5])[O:6][CH3:7])[C:8](=[O:9])[O:10][CH3:11])[C:13](=[O:14])[c:15]1[cH:16][cH:17][c:18]([Cl:19])[cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(N)C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)C(NC(=O)c1ccc(Cl)cc1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |